molecular formula C5H9F2NO B11819110 Ethyl 3,3-difluoropropanimidate

Ethyl 3,3-difluoropropanimidate

Cat. No.: B11819110
M. Wt: 137.13 g/mol
InChI Key: GTRXGDLPJBFOSR-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoropropanimidate is an organic compound with the molecular formula C₅H₉F₂NO It is a derivative of propanimidate, where two hydrogen atoms on the propyl chain are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-difluoropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl propanimidate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoropropanimidate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidate group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted propanimidates.

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of ethyl 3,3-difluoropropylamine.

Scientific Research Applications

Ethyl 3,3-difluoropropanimidate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying enzyme mechanisms due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 3,3-difluoropropanimidate exerts its effects involves interactions with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound can inhibit enzyme activity by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoropropanoate
  • Ethyl 3,3-difluoropropanoate
  • Ethyl 3,3-difluoropropylamine

Uniqueness

Ethyl 3,3-difluoropropanimidate is unique due to its imidate group, which imparts distinct reactivity compared to other fluorinated propanoates or amines. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

ethyl 3,3-difluoropropanimidate

InChI

InChI=1S/C5H9F2NO/c1-2-9-5(8)3-4(6)7/h4,8H,2-3H2,1H3

InChI Key

GTRXGDLPJBFOSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC(F)F

Origin of Product

United States

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